molecular formula C8H5FO2 B13477820 4-Fluoroisophthalaldehyde

4-Fluoroisophthalaldehyde

Cat. No.: B13477820
M. Wt: 152.12 g/mol
InChI Key: ULBXNVVUTDFNCQ-UHFFFAOYSA-N
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Description

Significance of Aromatic Dialdehydes in Advanced Synthesis

Aromatic aldehydes and ketones are foundational building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of compounds for industries such as pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org Their importance lies in their versatility to participate in numerous chemical reactions, including nucleophilic additions, electrophilic substitutions, and condensation reactions. nih.gov Substituted aromatic aldehydes, in particular, are instrumental in constructing complex molecular architectures. They are key to synthesizing derivatives like Schiff bases, chalcones, and various heterocyclic compounds. abcr.com Aromatic dialdehydes, a subset of this class, offer two points of reactivity, making them excellent candidates for polymerization reactions and the formation of macrocycles and other intricate structures.

The Unique Role of Fluorine in Modulating Chemical Properties and Reactivity

The introduction of fluorine into an organic molecule can dramatically alter its properties. google.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can decrease the ring's reactivity towards electrophilic substitution. google.com This electron-withdrawing effect also influences the acidity of nearby functional groups. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of a compound. kpi.ua In the context of materials science, fluorinated polymers often exhibit desirable properties such as chemical resistance and low surface energy. kpi.ua The strategic placement of fluorine can also modulate a molecule's conformation and its interactions with other molecules, which is a critical consideration in drug design and materials science. bioline.org.br

Positional Isomerism in Fluoro-Isophthalaldehydes: Focus on the 4-Position

Isophthalaldehyde (B49619) has three potential positions for a single fluorine substituent on the aromatic ring: the 2-, 4-, and 5-positions. The position of the fluorine atom significantly influences the molecule's electronic properties, reactivity, and steric environment. While the 2-fluoro isomer has been the subject of more extensive research, the 4-fluoro isomer presents a different steric and electronic profile. In 4-Fluoroisophthalaldehyde, the fluorine atom is situated between a hydrogen and an aldehyde group, which is sterically less hindered compared to the 2-isomer where the fluorine is flanked by two aldehyde groups. This difference in steric hindrance can affect the reactivity of the adjacent aldehyde group. Electronically, the fluorine atom at the 4-position exerts its electron-withdrawing inductive effect, influencing the electrophilicity of the carbonyl carbons.

Historical Context of Fluorinated Aromatic Aldehyde Research and its Relevance to this compound

The field of organofluorine chemistry has a rich history, with the development of methods for introducing fluorine into aromatic rings being a significant area of research. Early methods for synthesizing fluoroaromatic compounds included the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. researchgate.net The Halex process (halogen exchange) later became an important industrial method. rsc.org The synthesis of fluorinated benzaldehydes has historically presented challenges, with a need for methods that produce high isomeric purity without the use of highly toxic reagents. While much of the historical and ongoing research has focused on monofluorinated benzaldehydes or other isomers, the development of new synthetic methodologies, such as transition-metal-catalyzed C-H functionalization, has opened up more direct routes to specifically substituted aromatic aldehydes, including those with fluorine substituents. A notable application for fluorinated isophthalaldehydes, including the 4-fluoro isomer, has emerged in the field of high-performance polymers, specifically in the synthesis of polybenzoxazole precursors.

Chemical Properties and Research Findings

While specific research dedicated exclusively to this compound is not as extensive as for its 2-fluoro isomer, its chemical identity is established, and it is available from commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-fluorobenzene-1,3-dicarbaldehyde
CAS Number 1032940-11-6
Molecular Formula C₈H₅FO₂
Molecular Weight 152.12 g/mol

Note: Spectroscopic and detailed physical property data are not widely available in the public domain.

Synthesis and Reactivity

A direct, documented synthesis for this compound is not readily found in peer-reviewed literature. However, plausible synthetic routes can be inferred from the synthesis of related compounds. For instance, the formylation of fluorinated aromatic precursors is a common strategy. The oxidation of a corresponding 4-fluoro-m-xylene would be a classical approach. Modern methods might involve the directed ortho-metalation of a protected fluorobenzaldehyde followed by formylation, or a palladium-catalyzed formylation of a suitable 4-fluoro-1,3-dihalo-benzene.

The reactivity of this compound is dictated by its two aldehyde functional groups and the fluorine-substituted aromatic ring. The aldehyde groups can undergo typical reactions such as:

Oxidation to form 4-fluoroisophthalic acid.

Reduction to yield (4-fluoro-1,3-phenylene)dimethanol.

Condensation reactions with amines to form Schiff bases or with bis-o-aminophenols to form polybenzoxazole precursors.

The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions.

Applications in Advanced Materials

A significant application of this compound is as a monomer in the synthesis of high-performance polymers. Specifically, it has been cited as a dialdehyde (B1249045) compound for reacting with bis-o-aminophenol compounds to produce polybenzoxazole precursors. Polybenzoxazoles (PBOs) are a class of polymers known for their exceptional thermal stability, mechanical strength, and excellent electrical insulating properties. The incorporation of fluorine into the polymer backbone, through the use of monomers like this compound, can further enhance these properties, potentially leading to materials with lower dielectric constants, reduced moisture uptake, and improved processability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FO2

Molecular Weight

152.12 g/mol

IUPAC Name

4-fluorobenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C8H5FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H

InChI Key

ULBXNVVUTDFNCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)F

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Fluoroisophthalaldehyde

Reactions of the Aldehyde Functionalities in 4-Fluoroisophthalaldehyde

The two aldehyde groups in this compound are susceptible to a range of reactions typical of formyl functionalities, including nucleophilic additions, oxidations, and reductions. The presence of the electron-withdrawing fluorine atom can enhance the electrophilic character of the carbonyl carbons, potentially increasing their reactivity towards nucleophiles. smolecule.com

The aldehyde groups of this compound readily undergo condensation reactions with various nucleophiles, most notably primary amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in the synthesis of more complex molecular architectures, including macrocycles and polymers.

The general mechanism involves the nucleophilic attack of the amine or hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. Given the presence of two aldehyde groups, the reaction can proceed at one or both sites, allowing for the formation of mono- or di-substituted products depending on the stoichiometry and reaction conditions.

Studies on the reactivity of amines and hydrazines show that their nucleophilicity is a key factor in these condensation reactions. nih.govresearchgate.net For instance, the reaction with a diamine can lead to the formation of polymeric materials or macrocyclic structures through double condensation. Similarly, reactions with substituted hydrazines are employed to create heterocyclic compounds. While specific studies on this compound are not abundant, the principles of these reactions are well-established for aromatic dialdehydes. For example, related compounds like 4-(dimethylamino)isophthalaldehyde have been used in condensation reactions with activated methylene (B1212753) compounds to synthesize fluorescent materials. nih.gov

Table 1: Examples of Condensation Reactions on Aromatic Aldehydes This table is illustrative of typical condensation reactions that this compound could undergo.

Nucleophile Product Type Potential Application
Primary Amine (R-NH₂) Imine / Schiff Base Intermediate for heterocyclic synthesis
Diamine (H₂N-R-NH₂) Polymeric Schiff Base / Macrocycle Material science, ligand design
Hydrazine (H₂N-NH₂) Hydrazone Synthesis of N-heterocycles

The formyl groups of this compound can be oxidized to the corresponding carboxylic acid groups, yielding 4-fluoroisophthalic acid. This transformation is a common strategy for converting aldehydes into more stable and versatile carboxylic acid derivatives.

Standard oxidizing agents are effective for this purpose. The choice of reagent can influence the reaction's efficiency and selectivity. Strong oxidants like potassium permanganate (B83412) (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) are capable of converting both aldehyde groups to carboxylic acids. The resulting 4-fluoroisophthalic acid is a valuable monomer for the synthesis of specialty polymers and other functional materials. The reaction must be carefully controlled to prevent potential side reactions or over-oxidation, which can be a challenge with powerful oxidizing agents.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent Typical Conditions Product
Potassium Permanganate (KMnO₄) Alkaline solution, heat 4-Fluoroisophthalic acid
Chromium Trioxide (CrO₃) Acidic solution (e.g., Jones reagent) 4-Fluoroisophthalic acid

Conversely, the aldehyde functionalities can be reduced to primary alcohol groups or completely to methyl groups. The reduction to diols is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used to reduce aldehydes to alcohols without affecting other functional groups like the aromatic fluorine. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol, yielding 4-fluorobenzene-1,3-dimethanol. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although it requires more stringent anhydrous conditions.

Complete reduction of the formyl groups to methyl groups (deoxygenation) is a more challenging transformation requiring harsher conditions, such as the Wolff-Kishner or Clemmensen reduction. These methods, however, may not be compatible with the fluorine substituent.

Table 3: Common Reducing Agents for Aldehydes

Reagent Product Type Typical Conditions
Sodium Borohydride (NaBH₄) Diol (Hydroxyl) Methanol/Ethanol, room temperature
Lithium Aluminum Hydride (LiAlH₄) Diol (Hydroxyl) Anhydrous ether (e.g., THF), followed by aqueous workup

Reactions Involving the Fluorine Atom at the 4-Position

The fluorine atom on the aromatic ring is not merely a passive substituent; its electronic properties and position relative to the aldehyde groups govern its reactivity, particularly in substitution reactions.

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAᵣ). This is because the two strongly electron-withdrawing aldehyde groups are located ortho and para to the fluorine. uomustansiriyah.edu.iqmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy for the substitution. uomustansiriyah.edu.iqiscnagpur.ac.in

The SNAᵣ mechanism involves two main steps:

Addition of the nucleophile to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion. uomustansiriyah.edu.iq This is typically the rate-determining step. uomustansiriyah.edu.iqorganicchemistrytutor.com

Elimination of the fluoride (B91410) ion, which is a good leaving group in this context, to restore the aromaticity of the ring. uomustansiriyah.edu.iqorganicchemistrytutor.com

Interestingly, in the context of SNAᵣ, fluorine is often a better leaving group than other halogens like chlorine or bromine. iscnagpur.ac.inorganicchemistrytutor.com Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. iscnagpur.ac.inorganicchemistrytutor.com Common nucleophiles for this reaction include alkoxides, thiolates, and amines. This reactivity allows for the facile introduction of a wide variety of functional groups at the 4-position of the isophthalaldehyde (B49619) scaffold.

In contrast to its activation of nucleophilic substitution, the electronic landscape of this compound makes it highly resistant to electrophilic aromatic substitution (EAS). masterorganicchemistry.com This is due to the cumulative deactivating effects of three substituents.

Aldehyde Groups (-CHO): The two formyl groups are powerful deactivating groups due to their electron-withdrawing resonance and inductive effects. They direct incoming electrophiles to the meta position relative to themselves. mnstate.edu

Fluorine Atom (-F): Fluorine is also a deactivating group due to its strong inductive electron withdrawal. However, through a competing resonance effect (donation of a lone pair), it acts as an ortho-, para-director. libretexts.org

In this compound, the two available positions for electrophilic attack are C-5 and C-6 (or C-2).

Position 5 is ortho to the fluorine and meta to the C-3 aldehyde, but para to the C-1 aldehyde.

Position 6 (and 2) is meta to the fluorine and ortho to one aldehyde group and meta to the other.

The combined deactivating power of two aldehyde groups and a fluorine atom makes the aromatic ring extremely electron-poor and thus very unreactive towards electrophiles. masterorganicchemistry.commasterorganicchemistry.com Forcing an electrophilic substitution reaction would require extremely harsh conditions, and the regioselectivity would be difficult to predict due to the conflicting directing effects and severe deactivation of all ring positions. Therefore, electrophilic aromatic substitution is not a synthetically viable pathway for the further functionalization of this compound.

Intramolecular Cyclization and Annulation Reactions Mediated by this compound

Intramolecular reactions, those that occur within a single molecule, are powerful tools in synthetic chemistry for the construction of cyclic and polycyclic systems. libretexts.org While specific, documented examples of intramolecular cyclization and annulation reactions starting directly from this compound are not extensively reported in readily available literature, its structure as a 1,3-dialdehyde makes it a prime candidate for such transformations. The principles of intramolecular reactions, such as the aldol (B89426) condensation, suggest that this compound can be a precursor to fluorinated cyclic compounds. youtube.comlibretexts.org

Molecules containing two carbonyl groups, like this compound, can undergo intramolecular aldol condensation to form rings. libretexts.org In such reactions, an enolate formed at a carbon alpha to one aldehyde group acts as a nucleophile, attacking the carbonyl carbon of the other aldehyde group within the same molecule. youtube.com The stability of the resulting ring is a crucial factor, with five- and six-membered rings being the most favored due to minimal ring strain. libretexts.orglibretexts.org

In the case of a generic dialdehyde (B1249045) that can form either a five- or six-membered ring, the six-membered ring is often the thermodynamically preferred product. For instance, in the intramolecular aldol reaction of 2,6-heptanedione, the six-membered ring product is formed exclusively. libretexts.org This preference is attributed to the greater thermodynamic stability of the resulting cyclohexenone system.

Considering this compound, an intramolecular aldol-type reaction could hypothetically proceed by first forming an enolate. This could then lead to the formation of a bicyclic system. The reaction would likely be catalyzed by a base. The presence of the fluorine atom is expected to influence the reaction's regioselectivity and rate.

Below is a data table illustrating a hypothetical intramolecular aldol condensation of a substituted isophthalaldehyde derivative to showcase the potential products.

ReactantConditionsPotential Product(s)Ring Size(s)Notes
Substituted IsophthalaldehydeBase, HeatSubstituted bicyclic enone5 or 6The regioselectivity and yield would depend on the substituents and reaction conditions.

It is important to note that while these reactions are plausible based on fundamental principles of organic chemistry, their successful application to this compound would require experimental verification.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the fluorine substituent and the conformational arrangement of the aldehyde groups.

The fluorine atom at the 4-position of the isophthalaldehyde ring exerts a profound influence on the molecule's reactivity through a combination of inductive and mesomeric (resonance) effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it therefore exhibits a strong electron-withdrawing inductive effect. brainkart.comnih.gov This effect involves the polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring and, consequently, from the aldehyde groups. This electron withdrawal makes the carbonyl carbons of the aldehyde groups more electrophilic and thus more susceptible to nucleophilic attack. brainkart.com This enhanced electrophilicity can lead to increased reactivity in reactions such as condensation with nucleophiles.

Mesomeric Effect (+M): The fluorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is known as a positive mesomeric or resonance effect. However, for fluorine, this effect is generally considered to be weaker than its strong inductive effect.

The following table summarizes the electronic effects of the fluoro substituent:

Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong electron withdrawal through σ-bonds due to high electronegativity.Increases the electrophilicity of the carbonyl carbons, enhancing reactivity towards nucleophiles.
Mesomeric Effect (+M)Weak electron donation into the π-system through lone pair delocalization.Generally outweighed by the strong inductive effect.

The three-dimensional arrangement of the atoms in this compound, particularly the orientation of the two aldehyde groups relative to the benzene (B151609) ring, is crucial for its reactivity, especially in intramolecular reactions. organic-chemistry.org

The aldehyde groups are expected to be largely planar with the benzene ring to maximize π-orbital overlap. However, rotation around the single bonds connecting the aldehyde groups to the ring can lead to different conformers. X-ray crystallography studies of related dialdehyde products have shown a preference for an s-trans conformation, where the two carbonyl groups are oriented away from each other, to minimize dipole-dipole repulsion.

For an intramolecular reaction to occur, the molecule must adopt a conformation where the reacting groups are in close proximity. This often requires overcoming a certain energy barrier to rotate into a less stable conformation. The steric and electronic effects of the fluorine atom can influence the relative energies of these conformers and the energy barriers between them. For instance, the fluorine atom might sterically hinder certain conformations or electronically favor others through dipole-dipole interactions. A detailed conformational analysis, likely through computational modeling, would be necessary to quantify these effects and predict the most likely reactive conformations. dtic.mil

Applications of 4 Fluoroisophthalaldehyde in Advanced Chemical Research

4-Fluoroisophthalaldehyde as a Versatile Building Block in Organic Synthesis

The reactivity of the dual aldehyde groups on the this compound scaffold allows it to serve as a foundational component for a variety of organic structures. It is particularly useful in reactions where two points of connection are required to build larger, more complex molecules.

This compound is an ideal precursor for synthesizing fluorinated heterocyclic compounds, particularly macrocycles, through condensation reactions. The most common of these is the Schiff base reaction, where the aldehyde groups react with primary amines to form imines. When a diamine is used, a [2+2] or [3+3] cyclocondensation can occur, leading to the formation of large, ring-like structures. nih.govuobaghdad.edu.iq

For instance, research on related substituted isophthalaldehydes demonstrates that they undergo a [3+3] cyclocondensation with chiral diamines, such as (R,R)-1,2-diaminocyclohexane, to form large macrocyclic compounds known as isotrianglimines under kinetic control. nih.gov This template reaction highlights a direct pathway where this compound can be used to create complex, fluorinated macrocycles. The fluorine atom in the 4-position would influence the electronic properties and solubility of the resulting heterocyclic scaffold.

The general reaction mechanism for the formation of these macrocycles is presented below:

ReactantsReaction TypeProduct
This compoundCyclocondensationFluorinated Macrocycle
Diamine (e.g., 1,2-diaminocyclohexane)(Schiff Base Formation)(e.g., Isotrianglimine)

These heterocyclic systems are not merely synthetic curiosities; their defined shapes and cavities make them suitable for use as molecular scaffolds. nih.gov

A molecular scaffold is a core structure upon which other chemical groups can be precisely arranged. nih.gov this compound serves as a precursor to such scaffolds. The aforementioned isotrianglimines, synthesized from isophthalaldehyde (B49619) derivatives, are excellent examples of this concept. nih.gov These rigid, chiral macrocycles act as foundational frameworks for building even larger, more complex supramolecular assemblies. nih.gov

The utility of these scaffolds is determined by their structural properties, such as:

Defined Geometry: The triangular shape of isotrianglimines provides a predictable structure for further functionalization.

Chirality: The incorporation of chiral diamines results in a chiral scaffold, which is crucial for applications in asymmetric catalysis and enantioselective recognition.

Functionalizability: The fluorine atom and the imine linkages offer sites for secondary modifications, allowing the scaffold's properties to be fine-tuned.

The development of such scaffolds is a key area of research, as they form the basis for creating materials with predetermined properties for applications in materials science and crystal engineering. nih.gov

Integration of this compound into Polymeric Materials

The bifunctional nature of this compound makes it a valuable monomer for step-growth polymerization and a useful agent for modifying existing polymers.

This compound can be used as a monomer in polycondensation reactions to create fluorinated polymers. A documented example is its reaction with bis-o-aminophenol compounds. This reaction proceeds through the formation of Schiff bases, which then undergo rearrangement to form a highly stable polybenzoxazole precursor. This method provides a pathway to high-performance polymers with excellent thermal stability.

Furthermore, fluorinated aldehydes in general can undergo polymerization initiated by aluminum and titanium alkoxides through a coordination mechanism. acs.org With appropriate end-capping, this method can yield soluble, high molecular weight polyacetals that are stable at high temperatures. acs.org While not specifically detailed for the 4-fluoro isomer, this general reactivity for fluorinated aldehydes suggests a potential route for the direct polymerization of this compound into a fluorinated poly(phthalaldehyde).

Table of Polymerization Data for Related Compounds

Monomer Polymerization Method Resulting Polymer Type Key Properties
Fluorinated Aldehydes Coordination Polymerization Polyacetal High molecular weight, thermal stability (~300 °C) acs.org

Cross-linking is a process that links polymer chains together, enhancing their mechanical strength, thermal stability, and chemical resistance. Dialdehydes are effective cross-linking agents for polymers containing nucleophilic groups like amines (-NH2) or hydroxyls (-OH). nih.govmdpi.com this compound, with its two aldehyde groups, can act as a cross-linker by forming covalent bonds (Schiff bases or acetals) with two separate polymer chains. nih.govmdpi.com This process is particularly relevant in the formation of hydrogels and other biomaterials where biocompatible cross-linkers are sought as alternatives to agents like glutaraldehyde. mdpi.commdpi.com

The use of dialdehyde (B1249045) starch, for example, to cross-link materials like chitosan (B1678972) and collagen via Schiff base reactions is well-documented. mdpi.commdpi.com By analogy, this compound provides a small-molecule alternative for achieving similar network structures in synthetic polymers. The amount of dialdehyde added can be controlled to tune the degree of cross-linking and, consequently, the final properties of the material. mdpi.comgoogle.com

Polymer functionalization involves introducing specific chemical groups to a polymer backbone to impart new properties. The reaction of this compound to create polybenzoxazole precursors is a prime example of its use in building functional polymers from the ground up.

Utilization in Coordination Chemistry and Supramolecular Assembly

In coordination and supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures held together by non-covalent forces or coordination bonds. nih.govnih.gov The geometry and electronic properties of this compound make it a promising candidate for designing such systems.

The aldehyde groups can be readily oxidized to carboxylic acid groups, converting this compound into 4-Fluoroisophthalic acid. This dicarboxylic acid can then serve as an organic linker to connect metal ions, forming highly ordered, porous materials known as metal-organic frameworks (MOFs). rsc.orgrsc.org The fluorine atom plays a critical role in these structures by:

Modifying Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the properties of the ligand and the resulting metal complex. rsc.org

Increasing Hydrophobicity: Fluorinated MOFs often exhibit increased hydrophobicity, which can enhance their stability in the presence of moisture. rsc.org

Tuning Pore Environment: The C-F bonds lining the pores of a MOF can create specific binding sites for gas separation and storage applications. rsc.orgnih.gov

Furthermore, isophthalaldehyde derivatives are known to participate directly in supramolecular polymerization. nih.govrsc.org They can react with bifunctional amines to form distributions of imine-linked macrocycles and oligomers. nih.gov These components can then self-assemble through non-covalent interactions, such as π-π stacking, into larger, ordered polymeric structures. nih.gov Studies on non-fluorinated isophthalaldehydes show they form macrocycles that arrange into well-defined honeycomb-like patterns in the solid state, demonstrating their capacity to act as "tectons" or building blocks in crystal engineering. nih.gov

Ligand Design for Metal-Organic Frameworks (MOFs)

This compound serves as a crucial organic linker in the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. ossila.comresearchgate.net The two aldehyde groups on this compound can be chemically modified, typically through oxidation to carboxylic acids (to form 4-fluoro-1,3-benzenedicarboxylic acid) or other reactive moieties, to enable coordination with metal centers. ossila.com

The geometry of this linker, with its two connecting points at the 1 and 3 positions of the benzene (B151609) ring, dictates the resulting topology and pore structure of the MOF. nih.gov As a "ditopic" linker, it connects two metal nodes, contributing to the formation of robust and porous three-dimensional networks. ossila.com The strategic placement of the fluorine atom on the aromatic ring allows for the fine-tuning of the framework's chemical environment, a concept central to the rational design of functional materials. rsc.orgresearchgate.net

Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers built entirely from light elements linked by strong covalent bonds. berkeley.eduspringernature.com this compound is an ideal building block for COF synthesis due to its aldehyde functionalities, which readily undergo condensation reactions with multitopic amines to form stable imine (C=N) linkages. berkeley.edumdpi.com

For instance, the reaction of this compound with a planar triangular amine, such as 1,3,5-tris(4-aminophenyl)benzene, can yield a two-dimensional COF with a predictable, ordered pore structure. The crystallinity and porosity of these frameworks are key features derived from the precise geometry of their building blocks. berkeley.edumdpi.com The resulting fluorinated COFs are investigated for applications ranging from gas storage to chemical sensing. mdpi.comnih.gov

Formation of Supramolecular Architectures (e.g., Schiff Base Macrocycles)

The dialdehyde nature of this compound facilitates its use in the template-free or template-guided synthesis of macrocyclic compounds through Schiff base condensation. ias.ac.inrsc.org Reacting it with various linear or branched diamines or triamines leads to the formation of large, cyclic molecules known as macrocycles. bhu.ac.in These reactions are a cornerstone of supramolecular chemistry.

For example, a [2+2] condensation of two molecules of this compound with two molecules of a diamine like ethylenediamine (B42938) would produce a tetrameric Schiff base macrocycle. The fluorine atom incorporated into the macrocyclic structure can influence its conformation, solubility, and ability to bind guest molecules within its central cavity. ias.ac.inbhu.ac.in These fluorinated macrocycles are of interest for their potential use as sensors, catalysts, and in host-guest chemistry. ias.ac.in

Influence of Fluorine on Framework Properties (e.g., Porosity, Gas Adsorption)

The introduction of fluorine atoms into the porous structures of MOFs and COFs has a profound impact on their material properties. The high electronegativity and low polarizability of fluorine create unique characteristics within the framework's pores. rsc.orgresearchgate.net

Gas Adsorption and Selectivity: Fluorination of the organic linkers can significantly enhance the affinity and selectivity for certain gas molecules. rsc.orgmdpi.com The polar C-F bonds can create specific adsorption sites that interact favorably with molecules like acetylene (B1199291) (C₂H₂) and carbon dioxide (CO₂). rsc.orgmdpi.com For example, fluorine-decorated binding sites in MOFs have demonstrated high selectivity for C₂H₂ over other gases like CO₂, N₂, and CH₄. mdpi.com This is attributed to favorable hydrogen-bonding interactions between the gas molecules and the framework's fluorine and oxygen sites. mdpi.com

Hydrophobicity and Stability: Fluorination generally increases the hydrophobicity of the framework, which can improve its stability in the presence of moisture. rsc.orgresearchgate.net This is a critical advantage for applications like gas separation from industrial flue gases, which often contain water vapor. rsc.org The increased resistance to water can prevent pore collapse and maintain the structural integrity of the material.

Framework Stability: While fluorination of the organic linker can sometimes decrease thermal and chemical stability, direct fluorination of the metal clusters in some MOFs has been shown to significantly enhance thermodynamic stability without negatively impacting their gas adsorption properties. researchgate.netnih.gov

Below is a data table summarizing the effects of fluorine on framework properties based on research findings.

PropertyInfluence of FluorineRationaleCitations
Gas Adsorption Enhanced affinity for specific gases (e.g., C₂H₂, CO₂)Creation of specific adsorption sites via polar C-F bonds and favorable H-bond interactions. rsc.orgmdpi.com
Gas Selectivity Increased selectivity (e.g., C₂H₂/CO₂)Stronger electrostatic and H-bond interactions with target gas molecules compared to others. mdpi.com
Hydrophobicity IncreasedLowering of surface energy due to the presence of C-F bonds. rsc.orgresearchgate.net
Moisture Stability Generally improvedIncreased hydrophobicity prevents water molecules from attacking the framework. rsc.org
Thermal Stability Can be enhanced or decreasedEffect is system-dependent; linker fluorination may decrease stability, while cluster fluorination can enhance it. researchgate.netnih.gov

Development of Advanced Molecular Imaging Probes and Sensor Materials

The unique combination of reactivity and fluorine functionalization in this compound makes it a valuable precursor for creating sophisticated molecules used in diagnostics and sensing.

Precursors for Fluorescent Probe Design

This compound can serve as a foundational scaffold for the synthesis of fluorescent probes. rsc.org Fluorescent probes are molecules designed to detect specific analytes or changes in their microenvironment through a change in their fluorescence properties. solisbiodyne.comthermofisher.com

The aldehyde groups of this compound are reactive handles that can be used to conjugate the molecule to a fluorophore or to act as the recognition site itself. For example, the aldehyde can react with an analyte (such as an amine or hydrazine), leading to a change in the electronic structure of the molecule and thus altering its fluorescence emission (a "turn-on" or "turn-off" response). researchgate.net The fluorine atom can modulate the photophysical properties of the resulting probe, such as its quantum yield and emission wavelength, through electronic effects on the aromatic system. researchgate.net This tunability is crucial for designing probes with high sensitivity and selectivity for specific biological targets. farmaceut.org

Incorporation into Radiotracers for Positron Emission Tomography (PET) Precursor Synthesis

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radiotracers. radiopaedia.org Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its ideal half-life and imaging characteristics. nih.gov

While this compound itself contains the stable ¹⁹F isotope, its core structure is a valuable platform for designing precursors for ¹⁸F-labeling. nih.govansto.gov.au To create a PET radiotracer, a precursor molecule based on the this compound framework would be synthesized. This precursor would feature a suitable leaving group, such as a nitro group (-NO₂) or a trimethylammonium salt (-NMe₃⁺), at a position designated for labeling. nih.gov This allows for a late-stage nucleophilic aromatic substitution reaction where the leaving group is displaced by radioactive [¹⁸F]fluoride. nih.govnih.gov The resulting ¹⁸F-labeled molecule, which incorporates the structural motifs of the original dialdehyde, can then be used as a PET imaging agent to study specific biological processes in vivo. mdpi.com

Spectroscopic and Structural Elucidation of 4 Fluoroisophthalaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 4-fluoroisophthalaldehyde in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the influence of the fluorine substituent, can be assembled.

High-resolution 1D NMR spectra provide precise chemical shift and coupling constant data, which are fundamental for confirming the compound's identity and the specific arrangement of substituents on the aromatic ring (regioselectivity).

¹H NMR: The proton NMR spectrum of this compound is expected to display distinct signals for the aldehydic and aromatic protons. The two aldehyde protons (-CHO) are anticipated to appear as sharp singlets in the highly deshielded region of the spectrum, typically above δ 10.0 ppm. The aromatic region should reveal three signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C2 position, situated between the two electron-withdrawing aldehyde groups, is expected to be the most downfield of the aromatic signals. The protons at C5 and C6 will exhibit splitting patterns influenced by both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The two carbonyl carbons of the aldehyde groups are expected to resonate at the lowest field, typically in the range of δ 190-195 ppm. rsc.orgrsc.org The carbon atom directly bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that confirms the position of the fluorine atom. The other aromatic carbons will also show smaller long-range couplings to the fluorine atom. msu.eduoregonstate.edulibretexts.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and the two aldehyde substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum offers a direct and sensitive method for observing the fluorine nucleus. For this compound, a single resonance is expected, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). nih.govcolorado.eduorganicchemistrydata.orgucsb.edu This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H >10.0 s - CHO (x2)
¹H 7.8 - 8.5 m - Aromatic-H (x3)
¹³C ~190 m C=O (x2)
¹³C ~165 d ¹JCF ≈ 250 C-F
¹³C 115 - 140 m Aromatic-C

2D NMR experiments are indispensable for mapping the bonding network within the molecule, resolving spectral overlap, and confirming assignments made from 1D spectra. science.govuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks between the signals of adjacent aromatic protons (e.g., H5 and H6), confirming their connectivity. The aldehyde protons and the aromatic proton at C2 would not show COSY correlations to other protons, consistent with their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. columbia.eduemerypharma.com This technique allows for the unambiguous assignment of protonated carbons. For example, the signals for the aromatic protons H2, H5, and H6 in the ¹H spectrum would show correlations to their corresponding carbon signals (C2, C5, and C6) in the ¹³C spectrum. The aldehydic protons would correlate with the carbonyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.eduemerypharma.comyoutube.com This provides a detailed connectivity map of the entire molecular skeleton. Key expected correlations for this compound would include:

Correlations from the aldehyde protons to the quaternary aromatic carbons C1 and C3.

Correlations from the aromatic proton H2 to the carbonyl carbons and the quaternary carbons C1 and C3.

Correlations from the aromatic protons H5 and H6 to the fluorine-bearing carbon (C4), which helps to definitively place the fluorine atom.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The most prominent feature in the vibrational spectra of this compound is the carbonyl (C=O) stretching vibration.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very strong absorption band corresponding to the C=O stretch of the aromatic aldehyde groups. This band typically appears in the region of 1700-1715 cm⁻¹. pressbooks.pubmsu.edu Conjugation with the aromatic ring lowers this frequency from the typical value for saturated aldehydes (1720-1740 cm⁻¹). orgchemboulder.com The presence of the electronegative fluorine atom exerts an electron-withdrawing inductive effect, which can slightly increase the C=O bond order and shift the stretching frequency to a slightly higher wavenumber compared to the non-fluorinated isophthalaldehyde (B49619). msu.edupg.edu.pl Other characteristic bands include the aldehyde C-H stretching vibrations, which typically appear as two weak bands near 2830 cm⁻¹ and 2730 cm⁻¹. orgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy also detects the C=O stretching vibration, which often appears as a strong, sharp peak. nih.govmdpi.commdpi.com The symmetric breathing mode of the benzene ring is also typically a strong and characteristic band in the Raman spectrum. While IR and Raman are complementary, the C=O stretch is strong in both. The C-F stretching vibration, expected around 1250-1100 cm⁻¹, is also observable.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency (cm⁻¹) Intensity
Aldehyde C-H Stretch IR ~2830, ~2730 Weak to Medium
Carbonyl C=O Stretch IR, Raman ~1705 - 1715 Strong
Aromatic C=C Stretch IR, Raman ~1600 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. nih.govresearchgate.netthermofisher.com This precision allows for the unambiguous determination of the elemental formula of a compound. nih.govenovatia.com For this compound (C₈H₅FO₂), the calculated monoisotopic mass is 152.0223 Da. An experimental HRMS measurement confirming this exact mass would provide definitive proof of the elemental composition.

The fragmentation pattern observed in an electron ionization (EI) mass spectrum offers further structural confirmation. The molecular ion peak (M⁺•) at m/z = 152 would be observed. Characteristic fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl group (-CHO, M-29). libretexts.orgchemguide.co.ukwhitman.eduyoutube.com

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Da) Identity Notes
152.0223 [C₈H₅FO₂]⁺• Molecular Ion (M⁺•)
151 [M-H]⁺ Loss of a hydrogen radical
123 [M-CHO]⁺ Loss of a formyl radical

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A single-crystal X-ray diffraction study of this compound would reveal critical details about its molecular geometry and the forces dictating its crystal packing. The analysis would focus on two key aspects: the molecule's own three-dimensional shape (conformation) and how multiple molecules arrange themselves with respect to one another (intermolecular interactions).

Molecular Conformation: The planarity of the benzene ring is expected, but the orientation of the two aldehyde groups and the fluorine atom relative to the ring are of significant interest. Key structural parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. For instance, the C-F bond length and the C-C-C bond angles within the aromatic ring would be determined. The torsion angles involving the aldehyde groups (defined by the O=C-C=C dihedral angles) would indicate whether these groups are coplanar with the benzene ring or are twisted out of the plane. Steric hindrance or electronic effects could lead to a non-planar conformation, which would have implications for the molecule's reactivity and spectroscopic properties.

Intermolecular Interactions: The solid-state packing of this compound would be governed by a variety of non-covalent interactions. Given its chemical structure, several types of interactions would be anticipated and analyzed:

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are expected to be a significant feature of its crystal packing. The aromatic and aldehydic C-H groups can act as weak donors, forming interactions with the oxygen atoms of the aldehyde groups on neighboring molecules. The geometry of these interactions (H···O distance and C-H···O angle) would be systematically analyzed to confirm their presence and determine their strength.

Halogen Bonding: The fluorine atom in this compound could potentially participate in halogen bonding. In this type of interaction, the electrophilic region on the fluorine atom (the σ-hole) interacts with a nucleophilic atom, such as the oxygen of an aldehyde group on an adjacent molecule. The analysis would search for short F···O contacts with a C-F···O angle close to 180°, which are characteristic of halogen bonds.

π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions. These can occur in a face-to-face or offset (parallel-displaced) manner. The crystallographic data would provide information on the distance between the centroids of the aromatic rings and their relative orientations, which are indicative of the strength and nature of these stacking interactions.

Table of Anticipated Crystallographic Data and Interactions for this compound

Parameter/Interaction Expected Observation Significance
Molecular Conformation
Planarity Benzene ring will be planar. Aldehyde groups may be slightly twisted. Affects electronic conjugation and molecular symmetry.
C-F Bond Length ~1.35 Å Typical for an aryl fluoride.
C=O Bond Length ~1.21 Å Characteristic of an aldehyde carbonyl group.
Intermolecular Interactions
C-H···O Hydrogen Bonds Presence of short contacts between aromatic/aldehydic C-H and carbonyl oxygen. Key role in stabilizing the crystal lattice.
C-F···O Halogen Bonds Possible short contacts between fluorine and carbonyl oxygen. Influences crystal packing and supramolecular assembly.

Computational and Theoretical Investigations on 4 Fluoroisophthalaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are foundational to modern chemical research, allowing for the prediction of molecular properties from first principles. wikipedia.org Methods like Density Functional Theory (DFT) have become particularly prominent due to their balance of computational cost and accuracy, making them suitable for studying molecules of the size and complexity of 4-Fluoroisophthalaldehyde. plos.org Such calculations typically begin by finding a stationary point on the potential energy surface, which corresponds to a stable molecular structure. uni-muenchen.de

The arrangement of electrons in the orbitals of an atom or molecule defines its electronic structure and is crucial for understanding its chemical behavior. libretexts.org For this compound, the electronic structure is dominated by the interplay between the aromatic π-system of the benzene (B151609) ring and the potent electronic effects of its three substituents: two formyl (-CHO) groups and one fluorine (-F) atom.

DFT calculations can be used to determine the energies and shapes of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the highly electronegative fluorine atom and the electron-withdrawing formyl groups is expected to stabilize (lower the energy of) the MOs compared to unsubstituted benzene. nih.govacs.org

Furthermore, these calculations can generate electron density maps and electrostatic potential (ESP) surfaces. The ESP surface visually represents the charge distribution across the molecule. For this compound, the ESP would show significant negative potential (red regions) localized around the highly electronegative oxygen atoms of the formyl groups and the fluorine atom. Conversely, the aldehydic protons and, to a lesser extent, the ring protons would exhibit a positive potential (blue regions), indicating their electrophilic character. The fluorine atom's strong inductive effect leads to a redistribution of electron density within the aromatic ring's π-system. nih.govacs.org

Quantum chemical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra and structural confirmation. plos.org

NMR Chemical Shifts: Theoretical predictions of NMR chemical shifts can greatly facilitate experimental interpretation and structure identification. arxiv.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR isotropic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference compound like tetramethylsilane (B1202638) (TMS). plos.org For this compound, calculations would predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The electron-withdrawing nature of the substituents would cause the aromatic protons and carbons to resonate at a lower field (higher δ value) compared to benzene. libretexts.org

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted Chemical Shift (ppm)Notes
H (Aldehyde)~10.1Deshielded due to the electronegative oxygen and magnetic anisotropy of the C=O bond.
H2~8.4Ortho to two electron-withdrawing formyl groups.
H5/H6~8.0 - 8.2Influenced by adjacent formyl and fluorine groups.
C (Aldehyde)~190Characteristic chemical shift for aldehyde carbons.
C-F~165 (JCF coupling)Directly attached to highly electronegative fluorine.
¹⁹F~ -110Typical range for aryl fluorides.

Note: The values in Table 1 are illustrative and based on general principles of NMR spectroscopy and computational predictions for similar structures. Actual calculated values would depend on the specific level of theory and basis set used.

Vibrational Frequencies: The calculation of vibrational frequencies within the harmonic approximation is a standard output of quantum chemical computations performed on an optimized geometry. crystalsolutions.eufaccts.de These calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. For a calculation to be valid, the structure must be a true energy minimum, which is confirmed by the absence of imaginary frequencies. uni-muenchen.defaccts.de For this compound, the predicted spectrum would feature strong characteristic absorption bands for the C=O stretching of the aldehyde groups and the C-F stretching vibration.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Modes in this compound.
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aldehyde C-H Stretch~2850, ~2750Medium
Aldehyde C=O Stretch~1710 - 1700Very Strong
Aromatic C=C Stretch~1600, ~1450Medium-Strong
Aromatic C-F Stretch~1250 - 1100Strong

Note: The values in Table 2 are illustrative. Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational model. researchgate.net

The substitution of hydrogen with fluorine dramatically alters the physicochemical properties of an aromatic molecule. nih.gov This is primarily due to fluorine's high electronegativity and the nature of its electronic interactions with the π-system. acs.org Fluorine exerts a powerful electron-withdrawing inductive effect (σI) through the sigma bond framework, which lowers electron density in the ring. nih.gov Simultaneously, it exerts a weaker, electron-donating mesomeric or resonance effect (+R) by the overlap of its lone pair p-orbitals with the aromatic π-system.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.com For this compound, the primary source of conformational flexibility is the rotation of the two formyl groups around their respective C-C single bonds.

A potential energy surface (PES) can be generated by systematically rotating the dihedral angles of the formyl groups and calculating the energy at each point. This computational scan reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them. The most stable conformers are typically staggered, while the highest-energy transition states are eclipsed. lumenlearning.com

For this compound, the key conformers would be defined by the orientation of the aldehyde C=O bonds relative to the C-F bond and each other. Steric hindrance between the aldehyde groups and electronic interactions with the fluorine atom will dictate the preferred arrangements. It is expected that the planar conformations, which maximize π-conjugation, would be energetically favored, with the anti-conformations (where bulky groups are far apart) being more stable than syn-conformations. organicchemistrytutor.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the entire path of a chemical reaction, from reactants to products. nih.gov This involves locating and characterizing the transition state (TS), which is the energy maximum along the reaction coordinate. wikipedia.org The energy of the TS determines the activation energy and thus the rate of the reaction.

For a reaction involving this compound, such as a nucleophilic attack on one of its carbonyl carbons, computational methods can be employed to:

Optimize the Geometries: Calculate the lowest-energy structures of the reactants, products, and the transition state.

Calculate the Activation Barrier: Determine the energy difference between the reactants and the transition state (ΔG‡).

Analyze the Transition State: A true transition state structure is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. nih.govufl.edu

While specific studies on this compound are not prominent, DFT calculations on the reactions of its isomer, 2-fluoroisophthalaldehyde, have been suggested to analyze electronic effects on transition states. Such analyses provide critical insights into reaction selectivity and the role of substituents in modulating reactivity. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics describes the electronic structure of an isolated molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule within a larger system, such as in a solvent. ijpsr.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can provide insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute. MD simulations on similar fluorobenzenes have investigated their hydration behavior, showing how water accumulates in the solvent shell. smolecule.com The polar formyl groups and the fluorine atom of this compound would be expected to form specific hydrogen bonding or dipolar interactions with polar solvents.

Conformational Dynamics: How the molecule's conformation, particularly the orientation of the aldehyde groups, fluctuates over time in solution. The solvent can influence the conformational equilibrium by stabilizing certain conformers over others. chemrxiv.org

Dynamic Behavior: MD can reveal the flexibility of the molecule and the timescale of conformational changes, which are crucial for understanding how it might interact with other molecules, such as a receptor binding site. nih.gov The choice of solvent can have a dramatic influence on reaction pathways and selectivity. xjtu.edu.cn Computational models can use either explicit solvent molecules or implicit continuum models to capture these crucial environmental effects. ucsb.eduarxiv.org

Green Chemistry and Sustainable Synthesis Considerations for 4 Fluoroisophthalaldehyde

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of 4-Fluoroisophthalaldehyde via the oxidation of 4-fluoro-m-xylene can be represented by the following general equation:

C₈H₇F + 3O₂ → C₈H₄O₂F + 2H₂O

In this idealized reaction, 4-fluoro-m-xylene reacts with oxygen to yield this compound and water. To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.

Theoretical Atom Economy Calculation:

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-fluoro-m-xyleneC₈H₇F122.14
OxygenO₂32.00
Total Reactants 218.14
This compoundC₈H₄O₂F151.11

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (151.11 / 218.14) x 100 ≈ 69.27%

Solvent Selection and Opportunities for Green Solvents

Solvent selection is a critical aspect of green chemistry as solvents often constitute the largest mass component in a chemical process and are a major source of waste and environmental pollution. Traditional syntheses of aromatic aldehydes often employ volatile organic compounds (VOCs) such as toluene (B28343) or chlorinated solvents, which pose environmental and health risks.

In the context of this compound synthesis, research into greener solvent alternatives is paramount. Potential green solvents that could be explored include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent. However, the low solubility of organic substrates like 4-fluoro-m-xylene in water can be a challenge. The use of phase-transfer catalysts or performing reactions in aqueous emulsions could overcome this limitation.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent due to its non-toxic nature, non-flammability, and the ease of its removal from the product mixture by simple depressurization. It can be a suitable medium for oxidation reactions.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. Their properties can be tuned by modifying the cation and anion, potentially leading to enhanced reaction rates and selectivity.

Bio-solvents: Solvents derived from renewable resources, such as cyrene or 2-methyltetrahydrofuran, offer a more sustainable alternative to petrochemical-based solvents.

The choice of a green solvent would depend on its ability to effectively dissolve the reactants, its stability under the reaction conditions, and its impact on reaction kinetics and product selectivity.

Comparison of Potential Solvents:

Solvent TypeAdvantagesDisadvantages
Traditional VOCs Good solubility for organic compoundsVolatile, often toxic, environmental pollutants
Water Non-toxic, non-flammable, abundant, cheapPoor solubility for many organic reactants
Supercritical CO₂ Non-toxic, non-flammable, easy product separationRequires high pressure, specialized equipment
Ionic Liquids Low volatility, tunable properties, recyclableCan be expensive, potential toxicity concerns
Bio-solvents Renewable source, often biodegradableMay have lower solvency power, potential for impurities

Waste Minimization and By-product Management

Waste minimization is a fundamental principle of green chemistry, focusing on reducing the generation of waste at its source. In the synthesis of this compound, waste can arise from several sources, including unreacted starting materials, undesired side-products, and spent catalysts and solvents.

Potential By-products in the Oxidation of 4-fluoro-m-xylene:

Partially oxidized products: 4-Fluoro-3-methylbenzaldehyde and 4-fluoro-1-(hydroxymethyl)-3-methylbenzene may be formed if the oxidation is incomplete.

Over-oxidized products: 4-Fluoroisophthalic acid can be produced if the oxidation proceeds beyond the aldehyde stage.

Products from ring oxidation: Although less common under controlled conditions, oxidation of the aromatic ring can lead to various phenolic and ring-opened by-products.

Strategies for Waste Minimization and By-product Management:

Catalyst Selection: Utilizing highly selective catalysts can minimize the formation of undesired by-products. For instance, catalysts that favor the oxidation of methyl groups over the aromatic ring are crucial.

Process Optimization: Careful control of reaction parameters such as temperature, pressure, and reactant concentrations can maximize the yield of the desired product and reduce by-product formation.

Recycling: Unreacted 4-fluoro-m-xylene and certain solvents can be recovered and recycled back into the process.

Valorization of By-products: If significant quantities of a particular by-product are formed, exploring its potential applications could turn a waste stream into a valuable co-product. For example, 4-fluoroisophthalic acid could be used in polymer synthesis.

Waste Treatment: Any unavoidable waste streams should be treated to minimize their environmental impact. This could involve biological treatment for organic waste or recovery and regeneration of metal catalysts.

Energy Efficiency in Synthetic Routes

Energy consumption is a significant factor in the environmental and economic sustainability of a chemical process. The synthesis of this compound, particularly through oxidation, can be energy-intensive due to the need for elevated temperatures and pressures to achieve reasonable reaction rates.

Factors Influencing Energy Consumption:

Reaction Temperature and Pressure: Higher temperatures and pressures generally lead to higher energy consumption.

Reaction Time: Longer reaction times translate to prolonged energy input.

Separation and Purification Processes: Distillation and crystallization, common methods for purifying the product, are often energy-intensive.

Catalyst Activity: A more active catalyst can enable the reaction to proceed at lower temperatures and pressures, thus saving energy.

Opportunities for Improving Energy Efficiency:

Catalyst Development: The development of highly active catalysts that can operate under milder conditions is a key area for research. This could include novel heterogeneous catalysts that are easily separable and reusable, or biocatalysts (enzymes) that operate at ambient temperature and pressure.

Process Intensification: Technologies such as microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and improve energy efficiency compared to traditional batch processes.

Heat Integration: In a large-scale industrial process, heat generated from exothermic reactions can be captured and used to preheat reactants or for other heating needs within the plant, a practice known as heat integration.

Alternative Energy Sources: Utilizing renewable energy sources, such as solar or wind power, to drive the synthesis can reduce the carbon footprint of the process.

Comparative Environmental Impact Assessments of Different Synthetic Pathways (e.g., E-Factor)

The Environmental Factor (E-Factor) is a simple yet powerful metric used to assess the environmental impact of a chemical process. It is defined as the total mass of waste produced per unit mass of product. A lower E-Factor indicates a more environmentally friendly process.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

To illustrate, let's consider a hypothetical synthesis of this compound with the following parameters:

Hypothetical E-Factor Calculation for a Synthetic Pathway:

ParameterMass (kg)
Inputs
4-fluoro-m-xylene122
Oxidant150
Solvent500
Catalyst5
Total Inputs 777
Outputs
This compound (Product)128 (assuming 85% yield)
Water (by-product)31
Unreacted 4-fluoro-m-xylene18
Solvent Waste480 (assuming 4% loss)
Catalyst Waste5
Other By-products15
Total Waste 549

E-Factor = 549 kg / 128 kg ≈ 4.29

This hypothetical E-Factor of 4.29 suggests that for every kilogram of this compound produced, 4.29 kilograms of waste are generated. This value is typical for fine chemical synthesis. By improving the reaction yield, reducing solvent usage, and recycling unreacted materials, the E-Factor can be significantly lowered.

Future Research Directions and Unexplored Potential of 4 Fluoroisophthalaldehyde

Development of Novel and More Efficient Synthetic Pathways

Current synthetic routes to 4-Fluoroisophthalaldehyde can often be improved in terms of efficiency, yield, and sustainability. Future research will likely focus on developing more streamlined and cost-effective synthetic pathways. While general methods for the synthesis of fluorinated aromatic compounds and substituted ortho-phthalaldehyde analogues exist, dedicated efforts to optimize the synthesis of this compound are needed. cas.cn

Exploration of New Catalytic Applications

The catalytic potential of this compound and its derivatives remains a largely uncharted territory. The presence of two aldehyde groups and an electron-withdrawing fluorine atom suggests that it could serve as a unique ligand or precursor in various catalytic systems. Future investigations could explore its use in asymmetric catalysis, where the specific electronic and steric properties of the molecule could be leveraged to control the stereoselectivity of chemical reactions.

Research into the catalytic activity of fluorinated aromatic aldehydes, in general, is an emerging field. nih.govacs.orgresearchgate.net By extension, this compound could be investigated as an organocatalyst or as a component of metal-based catalytic systems for a range of organic transformations. Its ability to form Schiff bases and other derivatives opens up possibilities for its use in reactions such as aldol (B89426) condensations, Michael additions, and enantioselective cyanohydrin synthesis.

Investigation of its Role in Advanced Functional Materials (beyond current applications)

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional materials. The aldehyde groups can readily participate in polymerization reactions to form a variety of polymers, including polyacetals and polyimines. The incorporation of the fluorine atom can impart unique properties to these materials, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. acs.org

A significant area of unexplored potential lies in the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs) using this compound as a building block. nih.govresearchgate.netresearchgate.net The defined geometry and reactive aldehyde groups of the molecule could be utilized to construct highly ordered, porous structures with potential applications in gas storage, separation, and catalysis. The fluorine substitution could further enhance the performance of these materials by modifying their surface properties and interactions with guest molecules.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Spectroscopic and Theoretical Studies

A comprehensive understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its rational application in various fields. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide detailed insights into its conformational preferences and electronic environment. lehigh.eduwisc.eduthermofisher.commasterorganicchemistry.comrose-hulman.edu While spectroscopic data for the closely related 4-fluorobenzaldehyde (B137897) is available, specific and detailed studies on this compound are needed. lehigh.edu

In conjunction with experimental studies, computational chemistry and theoretical modeling, particularly Density Functional Theory (DFT), can offer a deeper understanding of its electronic structure, reactivity, and potential energy surfaces. indexcopernicus.comresearchgate.netmdpi.commdpi.com Such studies can elucidate the influence of the fluorine substituent on the reactivity of the aldehyde groups and the aromatic ring, guiding the design of new reactions and materials. DFT studies on fluorinated flavones and fluorene (B118485) derivatives have demonstrated the power of this approach in predicting molecular properties. indexcopernicus.comresearchgate.net

Design and Synthesis of Complex Derivatives with Tunable Properties

The core structure of this compound serves as an excellent platform for the design and synthesis of a wide array of complex derivatives with tailored properties. The aldehyde functionalities can be readily transformed into a variety of other functional groups, opening up a vast chemical space for exploration. For instance, conversion to imines, oximes, or hydrazones can lead to compounds with interesting biological activities or coordination properties.

Furthermore, the fluorine atom allows for the fine-tuning of the electronic properties of these derivatives. The synthesis of fluorinated antioxidant derivatives has shown that fluorination can be an effective strategy to improve pharmacological activity. lew.rodntb.gov.ua Similarly, the electronic properties of this compound derivatives could be tuned for applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The synthesis of novel derivatives with specific electronic and optical properties is a promising direction for future research. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoroisophthalaldehyde, and how can researchers validate purity and yield?

  • Methodological Answer : Common synthetic routes include halogen-directed formylation or fluorination of isophthalaldehyde derivatives. To validate purity, combine chromatographic techniques (HPLC, GC) with spectroscopic methods (¹H/¹³C NMR, FT-IR). Quantify yield via gravimetric analysis after recrystallization or column purification. For new compounds, provide full characterization (melting point, elemental analysis) and cross-reference with literature data for known intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Use X-ray crystallography for definitive structural elucidation. Pair this with computational simulations (DFT for electronic properties) and spectroscopic analysis (UV-Vis for conjugation effects, NMR for substituent effects). For purity assessment, employ mass spectrometry (ESI-MS) and thermal analysis (DSC/TGA) to detect decomposition thresholds .

Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled environments (e.g., humidity, temperature, light exposure). Monitor degradation via periodic HPLC analysis. For reactive conditions (acidic/basic media), use in situ NMR or UV-Vis spectroscopy to track aldehyde group reactivity. Document deviations from expected stability profiles and correlate with molecular interactions .

Q. What are the primary research applications of this compound in organic synthesis?

  • Methodological Answer : This compound serves as a bifunctional building block in Schiff base synthesis, coordination chemistry (ligand design for metal-organic frameworks), and fluorinated pharmacophore development. Optimize reaction conditions (solvent polarity, catalyst loading) to balance aldehyde reactivity and fluorine’s electronic effects. Case studies in heterocyclic synthesis should include yield comparisons under varying parameters .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic role of the fluorine substituent in this compound-mediated reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O in aldehyde groups) to track reaction pathways. Compare reaction rates and intermediates (via LC-MS or trapping experiments) with non-fluorinated analogs. Computational modeling (MD simulations, QM/MM) can visualize fluorine’s steric/electronic influence on transition states .

Q. What computational strategies are effective for predicting this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Combine DFT calculations (e.g., Fukui indices for electrophilicity) with molecular docking to predict interactions in catalytic systems. Validate predictions with experimental kinetic data. Use cheminformatics tools (RDKit, Schrödinger Suite) to map structure-activity relationships (SAR) and optimize substituent effects .

Q. How should contradictions in experimental data (e.g., divergent yields or byproduct profiles) be systematically addressed?

  • Methodological Answer : Apply root-cause analysis: (1) Verify instrument calibration and sample homogeneity, (2) Replicate experiments with controlled variables (temperature, stirring rate), (3) Use statistical tools (ANOVA, PCA) to identify outliers. If contradictions persist, propose alternative mechanistic pathways or solvent-solute interactions as confounding factors .

Q. What methodologies optimize reaction conditions for this compound in large-scale or multi-step syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to screen parameters (catalyst type, solvent, stoichiometry). Use in-line analytics (PAT tools like ReactIR) for real-time monitoring. For scale-up, assess mixing efficiency (Reynolds number calculations) and thermal safety (ARC studies). Document iterative optimization steps and failure modes to refine protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.